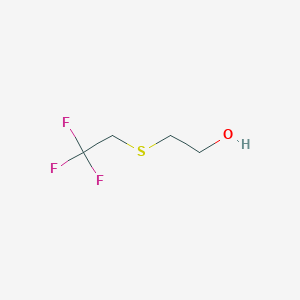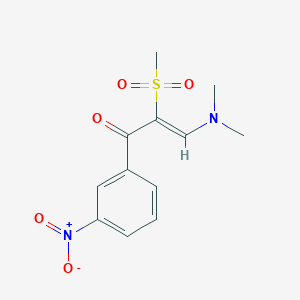
2-((2,2,2-Trifluoroethyl)thio)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((2,2,2-Trifluoroethyl)thio)ethanol" is not directly mentioned in the provided papers, but we can infer its properties and relevance from the studies on closely related compounds. The papers discuss various aspects of 2,2,2-trifluoroethanol (TFE) and its interactions in different chemical environments. TFE is known for its unique hydrophobic properties due to the trifluoromethyl group, which influences the hydrogen bond network in aqueous mixtures and affects the behavior of alcohol-water interactions . The studies also explore the synthesis and properties of related trifluoroethyl-containing compounds, which can provide insights into the behavior of "2-((2,2,2-Trifluoroethyl)thio)ethanol" .
Synthesis Analysis
The synthesis of related trifluoroethyl compounds involves various strategies, such as the solvent-switched hydroxylation and oxygenation of α-difluoro(thio)methylated carbanions with molecular oxygen , and the ethanolysis of perfluoro-(2-methyl-2H-azirine) . These methods demonstrate the reactivity of trifluoroethyl groups in different chemical contexts, which could be applicable to the synthesis of "2-((2,2,2-Trifluoroethyl)thio)ethanol".
Molecular Structure Analysis
The molecular structure of TFE and its derivatives has been studied using techniques like X-ray crystallography . The presence of the trifluoromethyl group significantly affects the molecular packing and hydrogen bonding patterns, which would also be relevant for understanding the structure of "2-((2,2,2-Trifluoroethyl)thio)ethanol".
Chemical Reactions Analysis
The reactivity of trifluoroethyl-containing compounds in various chemical reactions has been documented. For instance, the controlled synthesis of α-difluoro(thio)methylated alcohols and ketones , and the lipase-catalyzed optical resolution of trifluoro-1-(naphthyl)ethanols , indicate the potential for "2-((2,2,2-Trifluoroethyl)thio)ethanol" to participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of TFE and its mixtures with ethanol have been extensively studied. The peculiar phase behavior of these mixtures is attributed to the balance between weak dispersion forces and preferential hydrogen bonding . The introduction of the trifluoromethyl group alters the hydrogen bonding network, which would also be an important consideration for "2-((2,2,2-Trifluoroethyl)thio)ethanol" .
科学的研究の応用
Renewable Energy Sources
Ethanol, particularly bio-ethanol, is recognized for its potential as a renewable energy carrier, primarily produced from biomass fermentation. The reforming of bio-ethanol into hydrogen represents a promising method for sustainable hydrogen production. This process underscores the crucial role of catalysts and operating conditions in enhancing hydrogen yield from renewable resources, highlighting the significance of specific catalyst supports and preparation methods for optimal activity and stability (Ni, Leung, & Leung, 2007).
Environmental Impact and Sustainability
The environmental impact of ethanol and its blends, particularly concerning transportation fuels, has been extensively reviewed. Ethanol-diesel fuel blends, for example, have been examined for their potential to reduce particulate emissions in compression-ignition engines. The factors critical to the commercial use of these blends include blend properties, such as stability and viscosity, and the fuel's effect on engine performance and emissions. This area of research suggests the importance of developing additives to enhance blend properties and ensure fuel compatibility with engines (Hansen, Zhang, & Lyne, 2005).
Biochemical Conversion Processes
The biochemical conversion of syngas or waste gases to bioethanol is an emerging field that offers an alternative to traditional chemical techniques. Research demonstrates the ability of certain acetogens to convert syngas components (CO, CO2, and H2) into valuable multicarbon compounds, including ethanol. This process presents several advantages, such as high specificity and the absence of the need for a specific H2/CO ratio or costly metal catalysts. The challenge lies in the poor aqueous solubility of gaseous substrates, highlighting the need for further development in this area (Abubackar, Veiga, & Kennes, 2011).
Lignocellulosic Biomass for Ethanol Production
The hydrolysis of lignocellulosic materials for ethanol production has been reviewed, focusing on the challenges of low yield and high cost. Pretreatment methods to enhance hydrolysis efficiency and the optimization of enzymatic processes are critical for improving ethanol yield from lignocellulosic biomass. This research area emphasizes the potential of lignocellulosic materials as a sustainable source for ethanol production, with a significant focus on technological advancements and process optimization (Sun & Cheng, 2002).
Safety And Hazards
特性
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3OS/c5-4(6,7)3-9-2-1-8/h8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUJIEYRSACWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2,2-Trifluoroethyl)thio)ethanol | |
CAS RN |
5187-61-1 |
Source


|
| Record name | 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one](/img/structure/B2539845.png)
![2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid](/img/structure/B2539846.png)
![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)

![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)
![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)

![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)
![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)